2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one
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Overview
Description
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one is an organic compound with a unique structure that includes a cyclopropyl group and a dimethoxymethyl group attached to a cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the catalytic protio-semipinacol ring-expansion reaction. This method relies on the cocatalytic effect of a chiral dual-hydrogen-bond donor with hydrogen chloride, leading to the conversion of tertiary vinylic cyclopropyl alcohols into cyclobutanone products . Another method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for ring-expansion reactions, boronates for hydroboration, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.
Scientific Research Applications
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one involves its interaction with molecular targets through various pathways. The compound may exert its effects by undergoing enzymatic reactions, such as cyclopropane ring-opening, which can lead to the formation of covalent bonds with target enzymes . This interaction can affect protein transport and localization, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylcarbinol: Shares the cyclopropyl group but differs in the functional groups attached to the ring.
Cyclobutanone: Lacks the cyclopropyl and dimethoxymethyl groups, making it less complex.
2-Methylcyclobutanone: Similar ring structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one is unique due to its combination of a cyclopropyl group and a dimethoxymethyl group attached to a cyclobutanone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
80706-77-0 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-cyclopropyl-2-(dimethoxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H16O3/c1-12-9(13-2)10(7-3-4-7)6-5-8(10)11/h7,9H,3-6H2,1-2H3 |
InChI Key |
CEKCLKQPEYBZRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1(CCC1=O)C2CC2)OC |
Origin of Product |
United States |
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